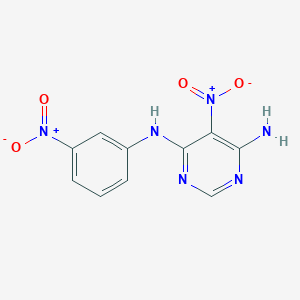

5-nitro-N4-(3-nitrophenyl)pyrimidine-4,6-diamine

Description

5-Nitro-N⁴-(3-nitrophenyl)pyrimidine-4,6-diamine is a pyrimidine derivative featuring a nitro group at position 5 of the pyrimidine ring and a 3-nitrophenyl substituent at the N⁴ position. Its molecular formula is C₁₆H₁₂N₆O₄, with a molecular weight of approximately 352.31 g/mol.

Properties

IUPAC Name |

5-nitro-4-N-(3-nitrophenyl)pyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6O4/c11-9-8(16(19)20)10(13-5-12-9)14-6-2-1-3-7(4-6)15(17)18/h1-5H,(H3,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLYWYZZIVRFEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-nitro-N4-(3-nitrophenyl)pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the nitration of pyrimidine derivatives followed by amination. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-nitro-N4-(3-nitrophenyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: This reaction can further modify the nitro groups, potentially forming nitroso or other oxidized derivatives.

Reduction: The nitro groups can be reduced to amines using reagents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or amino groups are replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-nitro-N4-(3-nitrophenyl)pyrimidine-4,6-diamine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s derivatives may have biological activity, making it useful in drug discovery and development.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-nitro-N4-(3-nitrophenyl)pyrimidine-4,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and pyrimidine ring play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key structural analogues differ in substituents at the N⁴ and N⁶ positions of the pyrimidine core:

Analysis :

- Electron-Withdrawing Effects : The dual nitro groups in the target compound enhance electrophilicity compared to analogues with phenyl or methyl groups . This may reduce solubility in aqueous media but improve binding to electron-rich biological targets.

- In contrast, the trimethyl groups in eliminate H-bonding capacity, favoring lipophilicity.

Physicochemical Properties

Biological Activity

5-nitro-N4-(3-nitrophenyl)pyrimidine-4,6-diamine is a compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its applications in drug discovery, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, generating reactive oxygen species (ROS) that may induce cellular damage or apoptosis. Additionally, the compound can bind to nucleic acids and proteins, disrupting their normal functions and potentially inhibiting specific pathways critical for cell survival and proliferation.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit bacterial growth effectively, suggesting potential applications in antibiotic development .

Anticancer Properties

The compound's structural features allow it to act as a potential anticancer agent. In vitro studies have demonstrated that it can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. Notably, some derivatives have shown IC50 values in the nanomolar range against various cancer cell lines, indicating strong cytotoxic effects .

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory properties of pyrimidine derivatives have revealed that this compound can modulate inflammatory responses. The compound has been shown to inhibit the release of pro-inflammatory cytokines in various cell models, highlighting its potential as an anti-inflammatory agent .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various nitro-substituted pyrimidines against common bacterial strains. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Study 2: Anticancer Activity

In a separate study focused on cancer therapeutics, derivatives of this compound were synthesized and tested against several cancer cell lines. The most potent derivative demonstrated an IC50 value of approximately 15 nM against A431 vulvar epidermal carcinoma cells, outperforming traditional chemotherapeutic agents like cisplatin .

Comparative Analysis with Similar Compounds

| Compound | IC50 (nM) | Biological Activity |

|---|---|---|

| This compound | 15 | Anticancer |

| Erlotinib | 16.17 | EGFR inhibitor |

| 4-indolyl-2-arylaminopyrimidine | Varies | Anti-inflammatory |

Future Directions

The ongoing research into the biological activities of this compound suggests promising avenues for drug development. Future studies should focus on elucidating the detailed mechanisms of action and optimizing the structure for enhanced efficacy and reduced toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.